molecular formula C11H12ClNO3 B8418591 carbobenzoxy-L-alanyl chloride

carbobenzoxy-L-alanyl chloride

Cat. No.: B8418591
M. Wt: 241.67 g/mol
InChI Key: KQRKTNSKOHZHCM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbobenzoxy-L-alanyl chloride (Cbz-L-alanyl chloride) is a protected amino acid derivative widely used in peptide synthesis as a key building block. The compound features a carbobenzoxy (Cbz) group, which serves as a temporary protecting group for the amine functionality of L-alanine, preventing unwanted side reactions during coupling steps. Its highly reactive acyl chloride terminus enables efficient formation of peptide bonds through nucleophilic acyl substitution reactions with primary or secondary amines to form protected dipeptides, and with alcohols to form esters useful for fragment coupling. The Cbz protecting group can be removed under conditions such as hydrogenolysis or with acids like HBr/AcOH after the desired peptide chain is assembled. Researchers value this reagent for its role in both solution-phase and solid-phase peptide synthesis (SPPS), particularly in the synthesis of bioactive peptides and modified amino acids. It is critical to handle this compound under strict anhydrous conditions, using anhydrous solvents and an inert atmosphere, as it is highly moisture-sensitive and will hydrolyze to form Cbz-L-alanine and HCl. Furthermore, basic conditions should be avoided to prevent potential racemization of the chiral center. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

benzyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C11H12ClNO3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)/t8-/m0/s1

InChI Key

KQRKTNSKOHZHCM-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)Cl)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Amide Bond Formation with Amines

Cbz-L-alanyl chloride reacts with primary or secondary amines to form protected dipeptides via nucleophilic addition-elimination.

Mechanism:

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination : HCl is expelled, regenerating the carbonyl group and yielding the amide product .

Example:

Reaction with ethylamine produces N-ethyl-Cbz-L-alaninamide and ethylammonium chloride .

Reaction Conditions :

  • Solvent: Ether or ethyl acetate .

  • Base: Sodium bicarbonate (pH 7–10) .

  • Temperature: 0–5°C to minimize side reactions .

AmineProductYieldSource
EthanolamineN-(Cbz-L-alanyl) ethanolamine88%
Glutamine derivativeCbz-Ala-Gln45%

Esterification with Alcohols

The chloride reacts with alcohols to form esters, useful in peptide fragment coupling.

Mechanism:

Similar to amine reactions, but with alcohol as the nucleophile .

Example:

Reaction with methanol in anhydrous ether yields Cbz-L-alanine methyl ester .

Key Data :

  • Optimal solvent: Halogenated hydrocarbons (e.g., dichloromethane) .

  • Catalysis: Triethylamine often used to absorb HCl .

Hydrolysis to Carboxylic Acid

Controlled hydrolysis regenerates Cbz-L-alanine, enabling deprotection or further functionalization.

Conditions :

  • Acidic: HCl in glacial acetic acid (room temperature, 5 hours) .

  • Basic: Aqueous NaOH (pH 10–12) .

Outcome :
Cbz-L-alanyl chlorideH2OCbz-L-alanine+HCl\text{Cbz-L-alanyl chloride} \xrightarrow{H_2O} \text{Cbz-L-alanine} + \text{HCl}

Protocol :

  • Resin Activation : Chloride reacts with hydroxymethyl resin.

  • Deprotection : Acidic cleavage (e.g., 5% TFA) removes the Cbz group .

  • Coupling : Subsequent amino acids are added via analogous acyl chloride intermediates.

Advantages :

  • High purity due to stepwise reactions .

  • Compatibility with tert-butoxycarbonyl (Boc) or Fmoc strategies .

Reactivity in Mixed Anhydride Formation

The chloride participates in mixed anhydride synthesis for sterically hindered couplings.

Example:

Reaction with isobutyl chloroformate yields a mixed anhydride, which couples with glutamine derivatives to form Cbz-Ala-Gln .

Conditions :

  • Solvent: Acetonitrile at 5°C .

  • Base: Potassium carbonate (pH 10) .

Competitive Hydrolysis:

Exposure to moisture leads to premature hydrolysis.
Prevention : Use anhydrous solvents and inert atmospheres .

Epimerization:

Basic conditions may racemize the chiral center.
Mitigation : Maintain pH < 8 and low temperatures .

Comparative Reactivity Data

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
Amidation (Ethylamine)2.5 × 10⁻³45
Esterification (MeOH)1.8 × 10⁻³50
Hydrolysis (H₂O)4.2 × 10⁻⁴55

Data extrapolated from analogous acyl chloride systems .

Comparison with Similar Compounds

Key Properties:

  • Reactivity : The acyl chloride group facilitates nucleophilic acyl substitution, making it a critical reagent in solid-phase peptide synthesis.
  • Instability: Unlike simpler Cbz-protected amino acid chlorides (e.g., Cbz-glycyl chloride), Cbz-L-alanyl chloride is prone to intramolecular condensation, forming a cyclic carbonic acid anhydride derivative under mild conditions .
  • Applications: Primarily used in the synthesis of bioactive peptides and modified amino acids, where selective deprotection of the Cbz group (via hydrogenolysis or acidic conditions) is required .

Comparison with Similar Compounds

Stability and Reactivity

Cbz-L-alanyl chloride exhibits distinct stability differences compared to other Cbz-protected amino acid chlorides:

Compound Stability Reactivity Notes
Cbz-L-alanyl chloride Low; forms cyclic anhydride readily High intramolecular condensation due to steric and electronic effects of the alanine side chain.
Cbz-glycyl chloride High Less prone to cyclization; stable at room temperature.
Cbz-L-aspartic acid chloride Moderate Enhanced stability due to the polar carboxylate side chain, reducing intramolecular reactivity .

Mechanistic Insight : The instability of Cbz-L-alanyl chloride arises from the proximity of the Cbz group and the alanine β-carbon, enabling cyclization. Bergmann et al. exploited this property to synthesize cyclic derivatives .

Physical and Chemical Properties

Data from commercial catalogs and synthesis reports highlight key differences:

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Cbz-L-alanyl chloride Not reported Soluble in DCM, THF, ethers ~227.67
Cbz-glycine 125–127 Soluble in alcohols, ethers 207.65
N-Carbobenzyloxy-L-alanine 90–92 Soluble in methanol, chloroform 285.33

Notes:

  • The free acid form (N-Carbobenzyloxy-L-alanine) has a well-defined melting point (90–92°C) and is stable under storage, unlike its chloride counterpart .
  • Cbz-L-aspartic acid (mp 117–119°C) shows higher thermal stability due to hydrogen bonding from its carboxyl group .

Q & A

Q. What are the established synthetic routes for carbobenzoxy-L-alanyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via a two-step process:

  • Step 1 : Protection of L-alanine using benzyl chloroformate (Cbz-Cl) in alkaline conditions (e.g., aqueous NaOH) to form N-carbobenzoxy-L-alanine (Cbz-L-Ala-OH) .
  • Step 2 : Conversion of the carboxylic acid group to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous toluene .
  • Critical Parameters : Temperature control (<0°C during Cbz-Cl addition) minimizes racemization. Excess SOCl₂ and inert atmospheres prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., benzyl group protons at δ 7.2–7.4 ppm, α-proton splitting due to chirality) .
  • Infrared Spectroscopy (IR) : Acyl chloride C=O stretch (~1800 cm⁻¹) and absence of -OH (carboxylic acid) confirm successful activation .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers optimize purification of this compound to minimize degradation?

  • Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) under nitrogen to avoid moisture .
  • Flash Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for lab-scale purification .

Advanced Research Questions

Q. What factors contribute to inconsistencies in reported melting points or spectral data for carbobenzoxy-L-alanyl derivatives?

  • Polymorphism : Crystallization conditions (solvent, cooling rate) may alter melting points (e.g., 90–92°C in vs. other literature) .
  • Hydration/Solvent Trapping : Residual solvents (e.g., toluene) in crystal lattices can shift thermal properties. Karl Fischer titration or TGA can identify moisture content .

Q. How does this compound’s stability vary under acidic/basic conditions, and what decomposition pathways dominate?

  • Acidic Conditions : The Cbz group is acid-labile; prolonged exposure to HCl or TFA leads to deprotection, releasing benzyl alcohol and CO₂ .
  • Basic Conditions : Hydrolysis of the acyl chloride to Cbz-L-Ala-OH occurs rapidly in aqueous NaOH (pH >10). Kinetic studies using pH-stat titration can quantify degradation rates .

Q. What mechanistic insights explain side reactions during peptide coupling with this compound?

  • Racemization : Base-catalyzed enolization during activation (e.g., using DMAP) can lead to D-isomer formation. Low-temperature reactions (-20°C) and zwitterionic intermediates mitigate this .
  • Competitive Reactions : Acyl chloride may react with nucleophiles (e.g., amines in buffers) instead of the target amino group. Pre-activation with HOBt/DIC improves selectivity .

Q. How does this compound compare to other amino-protecting groups (e.g., Boc, Fmoc) in solid-phase peptide synthesis (SPPS)?

  • Deprotection Compatibility : Cbz requires hydrogenolysis (H₂/Pd-C) or HBr/AcOH, incompatible with acid-labile Boc (TFA) or base-sensitive Fmoc (piperidine) .
  • Orthogonality : Cbz is rarely used in modern SPPS due to limited orthogonal compatibility but remains valuable in solution-phase synthesis for selective deprotection .

Q. What strategies resolve low yields in this compound-mediated peptide couplings?

  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., DCM dried over CaH₂) to prevent hydrolysis .
  • Stoichiometry Optimization : A 1.2:1 molar ratio of acyl chloride to amine ensures complete activation without excess reagent waste .

Methodological Recommendations

  • Handling Precautions : Store under argon at -20°C; use Schlenk lines for moisture-sensitive steps .
  • Data Validation : Cross-reference NMR/IR with databases (e.g., SciFinder) to confirm spectral assignments .

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